molecular formula C23H29N9O6 B15337479 NH2-Peg-FA

NH2-Peg-FA

Cat. No.: B15337479
M. Wt: 527.5 g/mol
InChI Key: QWYFTINKVQGFTO-UHFFFAOYSA-N
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Description

NH2-Peg-FA: is a compound that consists of folic acid (FA), polyethylene glycol (PEG), and an amine group (NH2). Folic acid, also known as vitamin M or vitamin B9, is a water-soluble vitamin that plays a crucial role in DNA synthesis and repair. Polyethylene glycol is a polymer known for its biocompatibility and solubility in water. The amine group provides a reactive site for further chemical modifications. This compound is widely used in targeted drug delivery systems due to its ability to bind to folate receptors, which are overexpressed in certain types of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Two-Step Method: One common method involves the reaction of acrylate end groups of AmPEG with amine groups of APTS through Michael addition reaction at room temperature.

    Di-Hydroxyl Polyethylene Glycol Method: Another method uses di-hydroxyl polyethylene glycol as a raw material.

Industrial Production Methods: Industrial production often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as dialysis or chromatography to remove unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reagents: Carboxyl-containing compounds, active esters (NHS), DCC (dicyclohexylcarbodiimide).

    Conditions: Mild pH (7-8.5), room temperature or slightly elevated temperatures.

Major Products:

    Amide Bonds: Formed between the amine group and carboxyl-containing compounds.

    Conjugated Compounds: Formed by attaching drugs or imaging agents to the folic acid moiety.

Mechanism of Action

The mechanism of action of NH2-Peg-FA involves the binding of the folic acid moiety to folate receptors on the surface of target cells. This binding facilitates the internalization of the compound into the cells through receptor-mediated endocytosis. Once inside the cell, the amine group can react with intracellular targets, releasing the attached drug or imaging agent. The PEG backbone enhances the solubility and stability of the compound, allowing for efficient delivery and prolonged circulation time .

Comparison with Similar Compounds

Similar Compounds

    FA-PEG-NHS: Contains an active ester group instead of an amine group, used for similar conjugation reactions.

    FA-PEG-COOH: Contains a carboxyl group, used for forming amide bonds with amine-containing compounds.

    FA-PEG-OH: Contains a hydroxyl group, used for further chemical modifications.

Uniqueness: : NH2-Peg-FA is unique due to its combination of folic acid, polyethylene glycol, and an amine group. This combination allows for targeted delivery, biocompatibility, and reactive functionality, making it highly versatile for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C23H29N9O6

Molecular Weight

527.5 g/mol

IUPAC Name

5-[2-(2-aminoethoxy)ethylamino]-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C23H29N9O6/c24-7-9-38-10-8-26-17(33)6-5-16(22(36)37)30-20(34)13-1-3-14(4-2-13)27-11-15-12-28-19-18(29-15)21(35)32-23(25)31-19/h1-4,12,16,27H,5-11,24H2,(H,26,33)(H,30,34)(H,36,37)(H3,25,28,31,32,35)

InChI Key

QWYFTINKVQGFTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCN)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Origin of Product

United States

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